3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
3,6-Diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic compound featuring a fused thienopyridine core. This structure is characterized by:
- Diethyl ester groups at positions 3 and 6 of the pyridine ring.
- A partially hydrogenated thieno[2,3-c]pyridine scaffold, which enhances conformational flexibility and binding affinity in biological systems .
The compound is synthesized via multicomponent reactions involving cyclization and functionalization steps, as exemplified by analogous protocols for related thienopyridine derivatives (e.g., refluxing in 1,4-dioxane with triethylamine and nucleophilic reagents) . Its structural complexity and substituent diversity make it a candidate for drug discovery, particularly in oncology and apoptosis modulation, as suggested by related compounds in and .
Properties
IUPAC Name |
diethyl 2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-3-26-19(24)16-14-10-11-22(20(25)27-4-2)12-15(14)28-18(16)21-17(23)13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOGWMHZPQSXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thienopyridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions .
Biological Activity
3,6-Diethyl 2-benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thienopyridines and is characterized by a unique structure that includes a thieno[2,3-c]pyridine core and various functional groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is diethyl 2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate. The presence of diethyl ester and benzamido groups contributes to its solubility and reactivity in biological systems. The chemical structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 373.42 g/mol |
| CAS Number | 328540-60-9 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Interaction : The benzamido group can form hydrogen bonds and electrostatic interactions with enzymes or proteins, potentially inhibiting their activity.
- DNA Intercalation : The thieno[2,3-c]pyridine core may intercalate with DNA strands, disrupting replication and transcription processes.
- Cell Cycle Modulation : Studies have shown that derivatives of thienopyridines can influence cell cycle distribution, particularly affecting the G2/M phase.
Biological Activity
Research has indicated that compounds related to thienopyridines exhibit various biological activities including anticancer properties. For instance:
- Antiproliferative Activity : In vitro studies have reported IC₅₀ values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa and L1210 cells. This suggests a potent selective action against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) at higher concentrations (over 20 μM) .
Table: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HeLa | 1.1 |
| Compound B | L1210 | 2.8 |
| Compound C | CEM | 2.3 |
Case Studies
Several studies have explored the biological effects of thienopyridine derivatives:
- Study on Anticancer Properties : A study demonstrated that a related compound induced apoptosis in K562 cells with significant increases in apoptotic phases at specific IC₅₀ values . This highlights the potential of these compounds in cancer therapy.
- Cell Cycle Analysis : Another study noted that treatment with thienopyridine derivatives resulted in a dose-dependent increase in G2/M phase cells, confirming their role as tubulin assembly inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Ester Groups: Diethyl esters (target compound) balance lipophilicity and metabolic stability compared to bulkier tert-butyl () or reactive ethenyl esters () .
- Amido/Amino Substituents: The benzamido group in the target compound increases aromatic interactions in protein binding, as seen in Bcl-xL inhibitors () . Amino groups () improve solubility but lack the steric bulk required for selective target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
